(2-Bromophenyl)(3-methoxyphenyl)methanol
Description
Properties
IUPAC Name |
(2-bromophenyl)-(3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAROXVDEVSSDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Grignard Reagent
The synthesis begins with the preparation of 3-methoxyphenylmagnesium bromide. In an anhydrous diethyl ether or tetrahydrofuran (THF) solvent, 3-methoxyphenyl bromide reacts with magnesium turnings under an inert atmosphere (nitrogen or argon). The reaction is initiated by gentle heating or the addition of a catalytic amount of iodine, leading to the formation of the Grignard reagent.
Key Conditions:
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Solvent: Anhydrous diethyl ether or THF
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Temperature: Reflux (35–40°C for ether; 66°C for THF)
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Atmosphere: Inert gas (nitrogen/argon)
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Reagent Ratio: 1:1 molar ratio of 3-methoxyphenyl bromide to magnesium
Nucleophilic Addition to 2-Bromobenzaldehyde
The Grignard reagent is then added dropwise to a solution of 2-bromobenzaldehyde in anhydrous ether at 0–5°C. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate. Subsequent hydrolysis with aqueous acid (e.g., HCl or H₂SO₄) yields the target alcohol.
Reaction Scheme:
Optimization Insights:
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Temperature Control: Maintaining low temperatures (0–5°C) during addition minimizes side reactions.
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Workup: Acidic hydrolysis (pH 2–3) ensures complete protonation of the alkoxide.
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Yield: Typical yields range from 65% to 85%, depending on purity of reagents and reaction conditions.
Alternative Synthetic Routes
Reduction of Ketone Precursors
An alternative approach involves the reduction of (2-Bromophenyl)(3-methoxyphenyl)ketone. Catalytic hydrogenation (H₂/Pd-C) or hydride-based reducing agents (e.g., NaBH₄, LiAlH₄) convert the ketone to the corresponding alcohol.
Conditions and Yields:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | Methanol | 25°C | 50–60% |
| LiAlH₄ | Diethyl ether | 0°C → Reflux | 70–75% |
| H₂/Pd-C | Ethanol | 50°C, 1 atm | 60–65% |
This method is less favored due to the additional step required to synthesize the ketone precursor.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while bases like Cs₂CO₃ improve reaction rates in alternative methods.
Comparative Analysis:
| Parameter | Grignard Method | Cs₂CO₃ Method |
|---|---|---|
| Solvent | Anhydrous ether | DMF |
| Base | None | Cs₂CO₃ |
| Temperature | 0–5°C → Reflux | 25°C |
| Yield | 65–85% | Not reported |
Catalytic Enhancements
Photocatalytic methods, such as those using Ir(ppy)₃ under visible light, have shown promise in related sulfone couplings. These techniques could be explored to accelerate steps involving halogenated intermediates.
Challenges and Practical Considerations
Moisture Sensitivity
Grignard reagents are highly moisture-sensitive. Even trace water can quench the reaction, necessitating rigorously anhydrous conditions.
Byproduct Formation
Competing reactions, such as over-addition of the Grignard reagent or ketone formation during oxidation, require careful control of stoichiometry and reaction time.
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)(3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents (e.g., dimethylformamide).
Major Products:
Oxidation: (2-Bromophenyl)(3-methoxyphenyl)ketone.
Reduction: (2-Phenyl)(3-methoxyphenyl)methanol.
Substitution: (2-Azidophenyl)(3-methoxyphenyl)methanol or (2-Thiophenyl)(3-methoxyphenyl)methanol.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2-Bromophenyl)(3-methoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with (3-methoxyphenyl)manganese(II) chloride. The process can be optimized using flash column chromatography for purification, yielding a colorless liquid with a notable purity level of 72% . Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its bromine atom allows for further functionalization through various nucleophilic substitution reactions. For instance, it can be transformed into more complex molecules by reacting with different nucleophiles or through coupling reactions .
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit biological activity. For example, related compounds have shown potential as anti-cancer agents by inhibiting tumor growth in xenograft models . The methoxy group enhances the electron density on the aromatic ring, potentially increasing the compound's reactivity towards biological targets.
Material Science
This compound has applications in the development of organic light-emitting diodes (OLEDs) . Its structural properties make it suitable as a dopant or host material in OLED formulations, contributing to improved efficiency and performance of light-emitting devices .
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-methoxyphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and bromine substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Key Findings :
- Positional Effects: The meta-bromo substituent (Compound 6) exhibits the highest potency (IC₅₀ = 2.0 mM), suggesting that electron-withdrawing groups at the meta-position enhance antitrypanosomal activity .
- Substituent Type : Bromine at meta (Compound 6) outperforms methoxy (Compound 5, IC₅₀ = 8.0 mM) and fluorine (Compound 7, IC₅₀ = 12.4 mM), indicating halogen-specific interactions.
- Ortho-Substituents : The ortho-bromo group in Compound 4 reduces activity (IC₅₀ = 13.5 mM) compared to meta-substituted analogues, likely due to steric hindrance .
Reaction Yields and Steric Effects
- Steric Hindrance: The ortho-bromo group in (2-bromophenyl)(3-methoxyphenyl)methanol may reduce reaction efficiency. For example, in , steric hindrance from ortho-substituents led to recovered starting materials in diphenylhydrazine reactions .
- Lithiation vs. Grignard : shows that lithiation (using n-BuLi) of bromoarenes yields higher reproducibility (45–62%) compared to Grignard reactions (46%), suggesting similar challenges may arise in synthesizing the target compound .
Coupling Reactions
describes coupling 2-bromo-4-methylpyridine with methyl 3-methoxybenzoate using LiHMDS, a method applicable to diarylmethanol synthesis . The target compound’s synthesis may follow analogous pathways, though steric effects from the ortho-bromo group could necessitate optimized conditions.
Physicochemical Properties
- Solubility: Related bromophenylmethanol derivatives (e.g., (3-(2-bromophenyl)isoxazol-5-yl)methanol) show slight solubility in chloroform and methanol . The methoxy group in the target compound may improve polar solvent compatibility.
- Steric vs.
Pharmacokinetic and Toxicity Profiles
The methoxy group may enhance metabolic stability compared to halogenated analogues.
Biological Activity
(2-Bromophenyl)(3-methoxyphenyl)methanol is an organic compound featuring a bromine atom and a methoxy group on its phenyl rings. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (SMMC-7721) cells.
- IC50 Values :
- Inhibition of SMMC-7721 cell growth: IC50 = 88 nM.
- No significant toxicity observed in normal human hepatocyte cells with an IC50 value of 10 μM, indicating a favorable therapeutic index .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Remarks |
|---|---|---|
| SMMC-7721 | 88 | Significant growth inhibition |
| Normal Hepatocyte Cells | 10,000 | No significant toxicity |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that compounds with similar structures exhibit significant inhibition against various microbial strains.
Table 2: Antimicrobial Activity Overview
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Study on Hepatocellular Carcinoma : A study investigated the effects of this compound on SMMC-7721 cells. Results demonstrated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at relatively low concentrations, suggesting potential for therapeutic applications in treating infections .
Q & A
Q. What are the common synthetic routes for preparing (2-Bromophenyl)(3-methoxyphenyl)methanol?
Answer: The synthesis typically involves Grignard or organometallic reactions. For example, a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) can react with 2-bromobenzaldehyde, followed by acid quenching to yield the target alcohol. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like over-addition or oxidation intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the diastereomeric mixture .
Q. What spectroscopic methods are recommended for characterizing this compound?
Answer:
- NMR : H and C NMR can confirm regiochemistry and stereochemistry. The methoxy group ( ~3.8 ppm) and bromophenyl protons ( ~7.2–7.5 ppm) are diagnostic. Coupling constants in H NMR help distinguish stereoisomers.
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+Na] at m/z 343.0) and detects impurities .
- X-ray crystallography : SHELX programs refine crystal structures to resolve stereochemical ambiguities and verify hydrogen bonding patterns .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing this compound?
Answer: Conflicting NOESY or H-C HMBC correlations may arise due to dynamic stereochemistry or solvent effects. Strategies include:
- Variable-temperature NMR : To identify rotational barriers in hindered aryl groups.
- Derivatization : Converting the alcohol to a stable derivative (e.g., acetate) simplifies analysis.
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants for comparison with experimental data .
Q. What strategies optimize the yield of this compound in Grignard reactions?
Answer:
- Reagent stoichiometry : A 10% excess of Grignard reagent ensures complete aldehyde conversion.
- Solvent selection : Anhydrous THF or diethyl ether enhances nucleophilicity.
- Temperature control : Slow addition at –78°C minimizes ketone formation. Post-reaction quenching with saturated NHCl prevents over-reduction.
- Workup : Aqueous extraction removes magnesium salts, and molecular sieves reduce residual moisture during solvent evaporation .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer: The bromine at the 2-position on the phenyl ring facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst selection : Pd(PPh) or XPhos Pd G3 for sterically hindered substrates.
- Base optimization : KCO or CsCO in DMF/HO mixtures enhances transmetalation.
- Monitoring : TLC or GC-MS tracks reaction progress to prevent aryl-aryl homocoupling .
Methodological Considerations
Q. What crystallographic techniques are used to resolve stereochemical uncertainties in this compound?
Answer:
- Single-crystal X-ray diffraction : SHELXL refines structures using high-resolution data ( 0.8 Å) to map electron density and assign absolute configuration.
- Twinned data handling : SHELXPRO integrates twinning matrices for improved R-factor convergence.
- Hydrogen bonding analysis : Mercury software visualizes intermolecular interactions (e.g., O–H⋯O) influencing packing motifs .
Q. How can the compound’s biological activity be systematically evaluated?
Answer:
- In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC determination.
- Metabolic stability : Liver microsome studies (human/rat) quantify oxidation rates. LC-MS/MS identifies metabolites .
Data Contradiction Analysis
Q. How to address discrepancies in melting point data across literature sources?
Answer: Variations arise from impurities or polymorphism. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
